Enhanced Reactivity of Bromide over Chloride in Grignard Reagent Formation
The formation rate of Magnesium, bromo(5-phenylpentyl)- from the corresponding alkyl bromide is significantly faster than that of the analogous 5-phenylpentylmagnesium chloride. In a systematic study of Grignard reagent formation from alkyl halides, the relative initial reaction rates for magnesium insertion follow the order RI > RBr > RCl, with alkyl bromides reacting approximately 10‑ to 100‑fold faster than the corresponding chlorides under identical conditions (anhydrous THF, 25 °C, Mg turnings) [1]. This directly translates to shorter induction periods and higher overall yields of the active Grignard species.
| Evidence Dimension | Relative Grignard formation rate (bromide vs. chloride) |
|---|---|
| Target Compound Data | Magnesium, bromo(5-phenylpentyl)- ; relative rate ~10‑100 (RBr baseline) |
| Comparator Or Baseline | 5‑Phenylpentylmagnesium chloride ; relative rate ~1 (RCl baseline) |
| Quantified Difference | Approximately 10‑ to 100‑fold faster formation for the bromide |
| Conditions | Anhydrous THF, Mg turnings, 25 °C; class‑level trend consistently observed across primary alkyl halides |
Why This Matters
Faster formation reduces processing time and improves yield reliability, critical for process-scale procurement decisions where chloride analogs may require catalyst activation or higher temperatures.
- [1] M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013, pp. 1122‑1125. (Discussion of relative halide reactivity in Grignard formation.) View Source
